what are the chemical properties of p-Xylylene Dithiocyanate
what are the chemical properties of p-Xylylene Dithiocyanate
An In-Depth Technical Guide to the Chemical Properties of p-Xylylene Dithiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Xylylene dithiocyanate, also known as 1,4-bis(thiocyanatomethyl)benzene, is a bifunctional organic compound featuring a central benzene ring substituted at the para positions with two thiocyanatomethyl groups.[1] This symmetrical molecule holds significant interest for researchers in organic synthesis, materials science, and medicinal chemistry. The presence of two reactive thiocyanate moieties at opposite ends of a rigid aromatic spacer makes it a versatile building block for the synthesis of a wide array of more complex molecules and polymers. This guide provides a comprehensive overview of the chemical properties of p-xylylene dithiocyanate, including its synthesis, spectroscopic characterization, reactivity, and potential applications, with a particular focus on its relevance to the field of drug development.
Molecular Structure and Physicochemical Properties
The molecular structure of p-xylylene dithiocyanate consists of a 1,4-disubstituted benzene ring with methylene spacers connecting to the thiocyanate (-SCN) functional groups. This arrangement imparts a high degree of symmetry to the molecule. The thiocyanate group is a key feature, as its ambident nature allows for reactivity at either the sulfur or nitrogen atom, depending on the reaction conditions and the nature of the reacting species.[2]
Figure 1: Chemical structure of p-Xylylene Dithiocyanate.
A summary of the key physicochemical properties of p-xylylene dithiocyanate is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈N₂S₂ | [1] |
| Molecular Weight | 220.31 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 137 °C | [4] |
| Solubility | Soluble in acetone | [4] |
| CAS Number | 62855-80-5 | [1][3][4] |
| IUPAC Name | [4-(thiocyanatomethyl)phenyl]methyl thiocyanate | [1] |
Synthesis of p-Xylylene Dithiocyanate
The most common and direct route to p-xylylene dithiocyanate is through a nucleophilic substitution reaction. This typically involves the reaction of a p-xylylene dihalide, such as 1,4-bis(bromomethyl)benzene or 1,4-bis(chloromethyl)benzene, with a thiocyanate salt like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). The choice of the dihalide precursor is often dictated by its commercial availability and reactivity, with the bromide being a better leaving group than the chloride.[5]
Figure 2: General workflow for the synthesis of p-xylylene dithiocyanate.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on analogous syntheses of organic thiocyanates from alkyl halides.[2][3]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-bis(bromomethyl)benzene (1 equivalent) in a suitable polar aprotic solvent such as acetone or a mixture of ethanol and water.
-
Addition of Reagent: To this solution, add potassium thiocyanate (2.2 equivalents) in one portion.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3 to 6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated potassium bromide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.
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Purification: The crude p-xylylene dithiocyanate can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate, to afford the pure product as a white crystalline solid.
Spectroscopic Characterization
The identity and purity of p-xylylene dithiocyanate are typically confirmed using standard spectroscopic techniques.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of p-xylylene dithiocyanate is the strong, sharp absorption band corresponding to the C≡N stretching vibration of the thiocyanate group. This peak typically appears in the range of 2140-2160 cm⁻¹.[2][6][7] The exact position can be influenced by the electronic environment of the molecule. Other significant absorptions include those for the aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching of the methylene groups (around 2850-2960 cm⁻¹), and aromatic C=C stretching (in the 1400-1600 cm⁻¹ region).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Due to the high symmetry of the molecule, the ¹H NMR spectrum of p-xylylene dithiocyanate is expected to be simple. It should exhibit two singlets: one for the four equivalent aromatic protons on the benzene ring and another for the four equivalent protons of the two methylene groups. The chemical shift of the aromatic protons would be in the typical aromatic region (around 7.0-7.5 ppm), while the methylene protons, being adjacent to an electron-withdrawing thiocyanate group, would appear downfield from typical benzylic protons, likely in the range of 4.0-4.5 ppm.[8][9][10]
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¹³C NMR: The ¹³C NMR spectrum is also expected to be simple due to the molecule's symmetry. It should show signals for the aromatic carbons (one for the substituted carbons and one for the unsubstituted carbons), a signal for the methylene carbons, and a signal for the thiocyanate carbon (typically in the range of 110-115 ppm).[8][9][11]
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of p-xylylene dithiocyanate. The molecular ion peak (M⁺) would be observed at m/z = 220.31. Fragmentation patterns would likely involve the loss of the thiocyanate groups and cleavage of the benzylic C-S bond.
Chemical Reactivity
The chemical reactivity of p-xylylene dithiocyanate is dominated by the two thiocyanate functional groups. The ambident nature of the thiocyanate anion (⁻SCN) means that it can react as a nucleophile through either the sulfur or the nitrogen atom. In the case of p-xylylene dithiocyanate, the thiocyanate groups can act as electrophilic sites for nucleophilic attack or participate in other transformations.
Nucleophilic Substitution Reactions
The methylene carbons attached to the thiocyanate groups are susceptible to nucleophilic attack, with the thiocyanate ion acting as a leaving group. This allows for the introduction of various other functional groups. For example, reaction with amines or thiols could lead to the formation of new C-N or C-S bonds, respectively.[12]
Ambident Reactivity of the Thiocyanate Group
The thiocyanate group itself possesses both an electrophilic carbon atom and nucleophilic sulfur and nitrogen atoms. The carbon atom of the C≡N triple bond can be attacked by strong nucleophiles. Conversely, the nitrogen and sulfur atoms have lone pairs of electrons and can act as nucleophiles. The choice of reaction conditions and reagents determines the site of reactivity.
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